![molecular formula C21H21N3O2S B2406261 4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-79-9](/img/structure/B2406261.png)

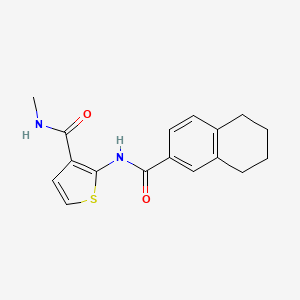

4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

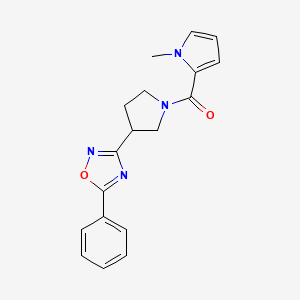

4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, also known as ETP-101, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of thienopyrazole derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Compounds related to the chemical structure of interest are often synthesized for their potential use in various applications, including medicinal chemistry and materials science. For example, the synthesis of benzamide-based 5-aminopyrazoles and their derivatives has been described, highlighting a route to novel compounds with potential biological activities (Hebishy, Salama, & Elgemeie, 2020)[https://consensus.app/papers/synthesis-benzamidebased-5aminopyrazoles-their-fused-hebishy/87de55495cc059bb8dc21e026544b6a3/?utm_source=chatgpt]. Similarly, the synthesis of pyrazole, isoxazole, and pyrimidine derivatives from thiophenylhydrazonoacetates indicates the versatility of these chemical frameworks in producing diverse molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004)[https://consensus.app/papers/thiophenylhydrazonoacetates-synthesis-mohareb/d9629e6cdf55542fa729bf7f2b5f056e/?utm_source=chatgpt].

Biological Activities

Several studies have focused on the biological activities of pyrazole and benzamide derivatives, suggesting potential therapeutic applications. For instance, a study described the antiavian influenza virus activity of benzamide-based compounds, identifying several derivatives with significant antiviral activities (Hebishy et al., 2020)[https://consensus.app/papers/synthesis-benzamidebased-5aminopyrazoles-their-fused-hebishy/87de55495cc059bb8dc21e026544b6a3/?utm_source=chatgpt]. This highlights the potential use of similar compounds in developing antiviral drugs.

Antioxidant and Antimicrobial Applications

Compounds within this chemical family have also been evaluated for their antioxidant and antimicrobial properties. For example, thiazoles have been synthesized and assessed as antioxidant additives for lubricating oils, showcasing the utility of such compounds beyond biomedical applications (Amer, Hassan, Moawad, & Shaker, 2011)[https://consensus.app/papers/synthesis-evaluation-some-thiazoles-antioxidant-amer/c6276b2d488b508a89714255f7f6ca9c/?utm_source=chatgpt]. Additionally, novel oxadiazoles have demonstrated antibacterial activity, underscoring the potential of these compounds in addressing microbial resistance (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020)[https://consensus.app/papers/synthesis-antibacterial-activity-novel-aghekyan/0f14889e48c953beafa85106f9a29214/?utm_source=chatgpt].

Mecanismo De Acción

Target of Action

The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of Leishmania species, making it an attractive target for antileishmanial drugs .

Mode of Action

The compound interacts with its target, LmPTR1, through a desirable fitting pattern in the active site of the enzyme . This interaction is characterized by a lower binding free energy, suggesting a strong and favorable interaction between the compound and its target . The specific nature of this interaction, however, requires further investigation.

Biochemical Pathways

This interference likely disrupts the survival and proliferation of Leishmania species, leading to their eventual elimination .

Result of Action

The compound exhibits potent in vitro antipromastigote activity . This suggests that the compound effectively inhibits the growth and proliferation of Leishmania species in a controlled environment

Propiedades

IUPAC Name |

4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-3-26-16-10-8-15(9-11-16)21(25)22-20-17-12-27-13-18(17)23-24(20)19-7-5-4-6-14(19)2/h4-11H,3,12-13H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIGYTATBUBVGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)

![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)

![(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406182.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)

![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)

![2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2406194.png)

![1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2406198.png)

![Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate](/img/structure/B2406200.png)